physicochemical properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
physicochemical properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and analytical methodologies pertinent to this heterocyclic compound. The 1,2,4-triazole core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2] A thorough understanding of the fundamental properties of substituted triazolones is therefore critical for the rational design and development of novel therapeutic agents and materials.
Core Molecular and Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and reactivity. The properties of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1H-1,2,4-triazol-5-one | PubChem[3] |
| Molecular Formula | C₃H₅N₃O | PubChem[3] |
| Molecular Weight | 99.09 g/mol | PubChem[3] |
| Monoisotopic Mass | 99.043261792 Da | PubChem[3] |
| CAS Number | 4114-43-6 | PubChem[3] |
| Computed XLogP3 | -0.6 | PubChem[3] |
Synthesis Pathway and Rationale
The synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is a well-established area of heterocyclic chemistry.[4] These syntheses often involve the cyclization of intermediates derived from hydrazides or semicarbazides. A common and efficient strategy involves the reaction of an appropriate acylhydrazide with an isocyanate or a related one-carbon synthon, followed by base- or acid-catalyzed cyclization. This approach offers versatility, allowing for the introduction of various substituents on the triazole ring.
The synthesis of the parent 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are precursors to many N-substituted analogs, often starts from ester ethoxycarbonyl hydrazones.[4] For N-alkylation to produce compounds like the target molecule, a subsequent reaction with an alkylating agent (e.g., methyl iodide) under basic conditions would be a logical step.
Generalized Experimental Protocol: Synthesis
The following protocol outlines a representative, two-step synthesis adapted from established methodologies for creating N-substituted triazol-5-ones.
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Step 1: Formation of the Triazol-5-one Ring.
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A mixture of an appropriate carboxylic acid hydrazide and an isothiocyanate is heated to form the corresponding 4-alkyl-1-acyl-thiosemicarbazide.[4]
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The resulting thiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (e.g., 2-8% w/v) and refluxed for several hours.[4]
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and neutralized with a suitable acid (e.g., 3M HCl) to precipitate the 4,5-dihydro-1H-1,2,4-triazole-5-thione intermediate.[4]
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-
Step 2: S-Alkylation and Oxidative Desulfurization/Rearrangement (Illustrative Pathway).
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Self-validation: Direct N-methylation can sometimes be challenging. An alternative, often providing cleaner products, involves S-methylation followed by rearrangement. The intermediate thione from Step 1 is dissolved in a suitable solvent like ethanol.
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An equimolar amount of a methylating agent (e.g., methyl iodide) is added, and the reaction is stirred, often at room temperature, until the starting material is consumed (monitored by TLC).
-
The resulting S-methylated intermediate can then be subjected to conditions that promote rearrangement or further reaction to yield the target 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
-
The final product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent system (e.g., ethanol-water) to achieve high purity.[2]
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Synthesis Workflow Diagram
Caption: Generalized synthesis pathway for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
Structural Elucidation and Spectroscopic Analysis
Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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Expertise & Experience: The choice of solvent is critical for NMR analysis of triazolones. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve these polar heterocyclic compounds and to clearly observe exchangeable protons (e.g., N-H). In the case of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, the absence of a substituent at the C3 position means we expect a proton signal for that position, which would be a key diagnostic peak.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale / Comments |
| ¹H NMR | ||
| N-CH₃ | ~3.2 - 3.5 | Singlet. The methyl group attached to the electron-withdrawing nitrogen atom is expected in this region. |
| C³-H | ~7.5 - 8.5 | Singlet. Proton on the triazole ring, deshielded by the adjacent nitrogen atoms. |
| N¹-H | ~11.0 - 12.0 | Broad singlet. The acidic proton on the triazole ring. Its position is solvent and concentration-dependent.[2] |
| ¹³C NMR | ||
| N-CH₃ | ~30 - 35 | Methyl carbon attached to nitrogen. |
| Triazole C³ | ~145 - 150 | Carbon atom within the heterocyclic ring, adjacent to two nitrogen atoms.[2] |
| Triazole C⁵ (C=O) | ~152 - 155 | Carbonyl carbon, significantly deshielded due to the attached oxygen and nitrogen atoms.[2] |
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
-
Trustworthiness: To confirm assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. This allows for the definitive correlation of proton and carbon signals, validating the proposed structure.
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Caption: Workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.[1]
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Expertise & Experience: For triazol-5-ones, the carbonyl (C=O) stretch is a key diagnostic peak. Its position can indicate the extent of hydrogen bonding in the solid state. The N-H stretch is also crucial and often appears as a broad band, also indicative of hydrogen bonding.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3100 (broad) | Stretching[5] |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=O | ~1735 - 1700 | Stretching[2] |
| C=N / C=C | ~1610 - 1500 | Ring Stretching[2][5] |
| C-N | ~1365 - 1255 | Stretching[1] |
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity and requires minimal sample preparation.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Analysis: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Expertise & Experience: Electrospray Ionization (ESI) is a suitable soft ionization technique for this class of polar molecules, as it typically yields a prominent protonated molecular ion peak [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
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Molecular Ion Peak: For C₃H₅N₃O, the expected exact mass is 99.0433. In ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 100.0511.
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Fragmentation: Potential fragmentation pathways could involve the loss of the methyl group, CO, or cleavage of the triazole ring.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Crystal and Thermal Properties
Single-Crystal X-ray Diffraction
While spectroscopic methods provide connectivity, single-crystal X-ray diffraction gives the definitive, three-dimensional structure of the molecule in the solid state.[6] This technique reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Studies on related triazole derivatives have confirmed their planar structures and extensive hydrogen-bonding networks, which significantly influence their physical properties like melting point and solubility.[6][7]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of a compound.[6] For energetic materials based on the triazole ring, such as 3-nitro-1,2,4-triazol-5-one (NTO), thermal stability is a critical safety parameter.[8] TGA would reveal the decomposition temperature, while DSC would show melting point and any other thermal transitions. For 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a sharp melting point observed via DSC would also serve as an indicator of high purity.
Conclusion
The physicochemical characterization of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is achieved through a synergistic application of synthetic chemistry and advanced analytical techniques. NMR spectroscopy provides the primary structural framework, which is corroborated by functional group identification via IR spectroscopy and molecular weight confirmation by mass spectrometry. X-ray crystallography and thermal analysis offer deeper insights into the solid-state structure and thermal stability, respectively. This comprehensive guide provides the foundational knowledge and validated protocols necessary for researchers working with this important class of heterocyclic compounds.
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